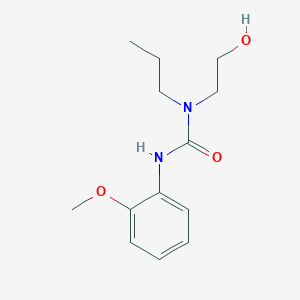
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hydroxyethyl group, a methoxyphenyl group, and a propyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-hydroxyethylamine and propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced to form a phenyl group.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 1-(2-oxoethyl)-3-(2-methoxyphenyl)-1-propylurea.
Reduction: Formation of 1-(2-hydroxyethyl)-3-phenyl-1-propylurea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyphenyl groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The urea moiety may also participate in hydrogen bonding interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)-3-phenyl-1-propylurea: Lacks the methoxy group, which may affect its binding affinity and specificity.
1-(2-Methoxyethyl)-3-(2-methoxyphenyl)-1-propylurea: Contains an additional methoxy group, which may influence its solubility and reactivity.
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1-propylurea: The position of the methoxy group on the phenyl ring is different, potentially altering its interaction with molecular targets.
Uniqueness
1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyethyl and methoxyphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-3-(2-methoxyphenyl)-1-propylurea |
InChI |
InChI=1S/C13H20N2O3/c1-3-8-15(9-10-16)13(17)14-11-6-4-5-7-12(11)18-2/h4-7,16H,3,8-10H2,1-2H3,(H,14,17) |
Clave InChI |
LLNYGEDAOBSFEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCO)C(=O)NC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















